molecular formula C7H16ClNO2S B1433283 Penicillamine ethyl ester hydrochloride CAS No. 63474-90-8

Penicillamine ethyl ester hydrochloride

Cat. No. B1433283
CAS RN: 63474-90-8
M. Wt: 213.73 g/mol
InChI Key: NJLUPDMMNAQKQC-NUBCRITNSA-N
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Description

Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, which is a chelating agent . It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . It is structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol .


Synthesis Analysis

The synthesis of penicillamine ethyl ester hydrochloride involves several steps. One method involves the reaction of ethyl benzimidate hydrochloride with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-penicillamine methyl ester hydrochloride and triethylamine to prepare methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .


Molecular Structure Analysis

Penicillamine is a trifunctional organic compound, consisting of a thiol, an amine, and a carboxylic acid . It is an amino acid structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol . Like most amino acids, it is a colorless solid that exists in the zwitterionic form at physiological pH .


Chemical Reactions Analysis

Penicillamine ethyl ester hydrochloride can participate in various chemical reactions. For instance, it can undergo serine/threonine ligation and cysteine/penicillamine ligation, which are highly chemo- and regioselective reactions between unprotected peptides with C-terminus salicylaldehyde esters and unprotected peptides with N-terminus serine/threonine or cysteine/penicillamine . Esters, like penicillamine ethyl ester hydrochloride, can also undergo hydrolysis, which is a reaction that splits the ester bond with water .

Scientific Research Applications

Catalyst in Hydrocarboxylation

Penicillamine ethyl ester hydrochloride, when reacted with palladium(II) complexes, forms low symmetry metal complexes. These have been shown to act as effective catalysts in the hydrocarboxylation of styrene, demonstrating high selectivity towards 2-phenylpropanoic acid. This suggests its potential application in organic synthesis and catalysis (Real, Pages, Polo, Piniella†, & Alvarez-Larena, 1999).

Synthesis of Heterocyclic Compounds

The condensation of penicillamine ethyl ester hydrochloride with salicylaldehyde and its derivatives leads to the formation of new heterocyclic ring systems, namely diastereomeric thiazolidine derivatives. This process is significant for the development of novel compounds in medicinal chemistry and drug development (Torrini, Paradisi, & Romeo, 1981).

Technetium Coordination for Cell Permeability Studies

Penicillamine ethyl ester hydrochloride has been used to form a neutral and lipophilic complex with technetium, which demonstrated significant alterations in cell membrane permeability. This application is crucial in nuclear medicine for the development of radiopharmaceuticals and understanding cell membrane dynamics (Horiuchi, Yokoyama, Tsuiki, Tanaka, & Saji, 1981).

Long-Acting Derivative Synthesis

Research into the synthesis of long-acting D-Penicillamine derivatives, including its conversion into lipophilic derivatives, highlights its potential in developing treatments involving prolonged drug action. This research opens avenues in pharmacology for creating drugs with extended release and improved efficacy (Chvapil, Kielar, Liška, Silhánková, & Brendel, 2005).

Antioxidant and Redox Activity

Penicillamine, including its derivatives, has shown unexpected antioxidant and redox activities. This finding is pivotal in understanding the biological activities of penicillamine and can lead to its application in treating oxidative stress-related diseases (Mao, Huang, Shao, Qin, Xu, Shao, & Zhu, 2019).

Chelation Therapy in Copper Overload

Penicillamine derivatives are explored for their ability to chelate copper, particularly in conditions like Wilson's disease. The development of tripodal metal-chelating agents derived from penicillamine showcases its potential in treating copper overload conditions (Jullien, Gateau, Lebrun, Kieffer, Testemale, & Delangle, 2014).

properties

IUPAC Name

ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUPDMMNAQKQC-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicillamine ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Brownlee, M Woodbine - British Journal of Pharmacology and …, 1948 - ncbi.nlm.nih.gov
RESULTS AND DISCUSSION The antibacterial activity of the compounds, added aseptically to nutrient broth, was estimated by exposing falling concentrations of the com-pounds, in …
Number of citations: 20 www.ncbi.nlm.nih.gov
AH Cook, JA Elvidge - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Another method, discovered at almost the same time, consisted in heating penicillamine ethyl ester hydrochloride with thioacetamide whereby hydrogen sulphide was evolved, …
Number of citations: 0 pubs.rsc.org
N Bodor, KB Sloan, RJ Little, SH Selk… - International Journal of …, 1982 - Elsevier
The previously unknown thiazolidines of some α,β-unsaturated 3-ketone steroids were prepared and characterized as 4,5-double-bond isomers. The thiazolidines readily reverted to …
Number of citations: 34 www.sciencedirect.com
M Lipowska, L Hansen, R Cini, X Xu, H Choi… - Inorganica chimica …, 2002 - Elsevier
… A solution of d-penicillamine ethyl ester hydrochloride (7.2 g, 34 mmol), and triphenylmethanol (TrOH) (8.8 g, 34 mmol) in trifluoroacetic acid (80 ml) was stirred at rt for 2 days. The …
Number of citations: 33 www.sciencedirect.com
NJ Leonard, GE Wilson - Journal of the American Chemical …, 1964 - ACS Publications
(9) H. RV Arnstein and. E. Clubb, Biochem. J., 68, 528 (1958). received a definitive test, and we were intrigued with the possibility of effecting a transannular synthesis of the bicyclic …
Number of citations: 35 pubs.acs.org
GE Wilson Jr - 1964 - search.proquest.com
This dissertation has been 65-3697 microfilmed exactly as received WILSON, Jr., Gustavus Edwin, 1939- THE CHEMISTRY OF SOME 1,4- Page 1 This dissertation has been 65-3697 …
Number of citations: 0 search.proquest.com

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